molecular formula C19H26N4O2 B2987442 (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate CAS No. 1448855-28-4

(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate

Cat. No. B2987442
CAS RN: 1448855-28-4
M. Wt: 342.443
InChI Key: XHYYEMBOMWKMBT-HDJSIYSDSA-N
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Description

The compound contains a quinazoline group, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The quinazoline moiety is often found in various pharmaceuticals due to its wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a similar compound has been studied using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the positions of the atoms, their chemical bonds, their crystallographic disorder and various other information.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antagonist and Agonist Activities : Compounds structurally related to quinazolinones have been investigated for their binding affinities to GABAA/benzodiazepine receptors, exhibiting a range of intrinsic efficacies. This suggests potential applications in designing new therapeutic agents targeting these receptors (Tenbrink et al., 1994).

  • Kinase Inhibition : Quinazoline derivatives have been studied for their role as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potential for cancer therapy (Wissner et al., 2005).

  • Antimalarial Activity : N-tert-Butyl isoquine, a compound related to the 4-aminoquinoline class, has undergone comprehensive preclinical evaluation, highlighting the significance of tert-butyl carbamate derivatives in developing new antimalarial drugs (O’Neill et al., 2009).

Material Science Applications

  • Photophysical Properties : Benzothiazole-modified carbazole derivatives, including those with tert-butyl groups, have been synthesized and found to form organogels capable of emitting strong blue light. These materials show promise as fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).

Synthetic Methodology

  • Oxidative Cyclization : The synthesis of quinazolin-4(3H)-ones has been facilitated by a tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization, demonstrating the utility of tert-butyl carbamate derivatives in creating functionalized heterocycles (Jia et al., 2016).

  • Cyclic Urea-fused Quinazolinones : Research has also focused on the synthesis of quinazolinones having N-fused medium-sized ring urea, showing the versatility of tert-butyl(2-(4-oxo-2-(4-oxopentyl)quinazolin-3(4H)-yl)ethyl)carbamates in producing complex molecular architectures (Saebang et al., 2022).

properties

IUPAC Name

tert-butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)23-14-10-8-13(9-11-14)22-17-15-6-4-5-7-16(15)20-12-21-17/h4-7,12-14H,8-11H2,1-3H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYYEMBOMWKMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate

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